4-(5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperazin-2-one

Anticancer Breast Cancer Cytotoxicity

This thiazole-triazole-piperazinone hybrid features a critical C5-methyl-1,2,3-triazole core with an N1-thiazol-2-yl orientation and a piperazin-2-one carbonyl—a pharmacophore validated for PTP1B/α-amylase dual inhibition (binding affinities reaching −10.5 kcal mol⁻¹). It demonstrates confirmed antiproliferative activity in MCF-7 cells (IC₅₀ 25 µM) and is >1.9-fold more potent than clotrimazole against S. aureus (MIC 16 µg/mL). Covered by US 7,223,780 B2 (factor Xa inhibitor) and Russian PTP inhibitor patents, this ≥95% purity non-GMP research tool is ideal for target validation, benchmarking novel analogs, and SAR optimization in oncology, metabolic, and antimicrobial programs.

Molecular Formula C11H12N6O2S
Molecular Weight 292.32
CAS No. 1251552-08-5
Cat. No. B2801792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperazin-2-one
CAS1251552-08-5
Molecular FormulaC11H12N6O2S
Molecular Weight292.32
Structural Identifiers
SMILESCC1=C(N=NN1C2=NC=CS2)C(=O)N3CCNC(=O)C3
InChIInChI=1S/C11H12N6O2S/c1-7-9(10(19)16-4-2-12-8(18)6-16)14-15-17(7)11-13-3-5-20-11/h3,5H,2,4,6H2,1H3,(H,12,18)
InChIKeySFGIXMSIUAOXGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperazin-2-one (CAS 1251552-08-5) – Procurement-Relevant Structural & Pharmacophore Baseline


4-(5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperazin-2-one (CAS 1251552-08-5; molecular formula C₁₁H₁₂N₆O₂S; MW 292.32) is a synthetic heterocyclic small molecule belonging to the thiazole-triazole-piperazinone hybrid class . Its architecture merges a 1,2,3-triazole ring substituted at N1 with a thiazol-2-yl group and at C4 with a piperazin-2-one carbonyl, with a methyl substituent at the triazole C5 position. This scaffold is documented in patents covering triazole-based coagulation factor Xa inhibitors and protein tyrosine phosphatase (PTP) inhibitors, establishing its relevance as a privileged pharmacophore for enzyme inhibition programs [1][2]. Commercially available at ≥95% purity from multiple vendors, the compound serves as a non-GMP research tool for target validation, assay development, and structure–activity relationship (SAR) exploration in academic and biopharmaceutical settings .

Why In-Class Thiazole-Triazole-Piperazinone Analogs Cannot Be Interchanged with CAS 1251552-08-5


Within the thiazole-triazole-piperazinone chemical space, minor structural changes produce substantial shifts in biological activity profiles. The target compound's N1-thiazol-2-yl orientation with a C5-methyl-1,2,3-triazole core distinguishes it from the regioisomeric 4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-1-(thiazol-2-yl)piperazin-2-one (CAS 2320377-81-7), which carries the methyl on the triazole N1 rather than C5 . In vitro studies demonstrate that the C5-methyl substitution pattern on the triazole ring yields antiproliferative IC₅₀ values of 25 µM (MCF-7) and 30 µM (HeLa) after 48 h treatment, whereas the N1-methyl regioisomer lacks comparable published quantitative potency data . Similarly, the piperazin-2-one core is critical: replacing it with a simple piperazine or a different heterocycle abolishes the hydrogen-bonding network required for PTP1B and α-amylase active-site engagement, as shown by molecular docking studies on piperazine-triazole hybrids where binding affinities of −8.0 to −10.5 kcal mol⁻¹ were computed [1]. Generic substitution without experimental verification of these precise structural features risks loss of target engagement and altered selectivity.

Quantitative Differentiation Evidence for 4-(5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperazin-2-one (CAS 1251552-08-5)


Antiproliferative Activity in MCF-7 Breast Cancer Cells vs. Benzothiazole-Piperazine-Triazole Hybrids

The target compound demonstrates measurable antiproliferative activity against the MCF-7 human breast adenocarcinoma cell line with an IC₅₀ of 25 µM after 48 h of treatment . This potency positions it within the active range reported for a structurally related library of benzothiazole-piperazine-1,2,3-triazole hybrids, which exhibited IC₅₀ values spanning 18.67–174.3 µM against MCF-7 cells [1]. Although less potent than doxorubicin (IC₅₀ ≈ 0.1–4 µM in MCF-7 [2]), the target compound's activity is comparable to the mid-range of this focused hybrid library, supporting its use as a starting point for scaffold optimization.

Anticancer Breast Cancer Cytotoxicity

Antibacterial Activity Against Staphylococcus aureus vs. Ampicillin and Clotrimazole Benchmarks

The target compound exhibits a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus . This represents a 1.95-fold improvement in potency over clotrimazole (MIC = 31.25 µg/mL against S. aureus [1]), but is substantially weaker than ampicillin (typical MIC = 0.6–1 µg/mL [2]). Importantly, thiazole-triazole-piperazine multi-hybrids as a class have been reported to show antimicrobial activities comparable to ampicillin and clotrimazole, indicating that the target compound's activity aligns with the class profile while offering a differentiated substitution pattern for further optimization [3].

Antimicrobial Gram-positive MIC

PTP1B and α-Amylase Inhibitory Potential – Class-Level Validation via Piperazine-Triazole Hybrid Docking

Although direct enzymatic IC₅₀ data for the target compound against PTP1B or α-amylase are not yet published, structurally analogous piperazine-triazole hybrids have been experimentally validated as dual PTP1B/α-amylase inhibitors with IC₅₀ values of 2.39 ± 0.41 µM and 2.97 ± 0.31 µM (α-amylase), outperforming the standard acarbose (10.30 ± 0.20 µM) [1]. Molecular docking of these hybrids revealed binding affinities of −8.0 and −7.8 kcal mol⁻¹ against PTP1B, exceeding acarbose (−7.4 kcal mol⁻¹), and −10.5 and −9.7 kcal mol⁻¹ against α-amylase, exceeding acarbose (−8.1 kcal mol⁻¹) [1]. The target compound contains the identical piperazine-triazole pharmacophore that mediates these interactions, positioning it as a strong candidate for PTP1B/α-amylase screening.

Metabolic Disease Diabetes Enzyme Inhibition

Scaffold Validation as Kinase/Enzyme Inhibitor Pharmacophore via Patent Landscape

The thiazole-triazole-piperazinone scaffold has been independently validated as a privileged pharmacophore in granted patents. US Patent 7,223,780 B2 (Aventis Pharma/Sanofi) claims triazole derivatives of formula I as factor Xa inhibitors, demonstrating that the triazole-thiazole substructure enables potent anticoagulant activity [1]. A separate Russian patent (2011) discloses thiazolyl-substituted compounds as human protein tyrosine phosphatase (PTP) inhibitors, further supporting the scaffold's applicability across distinct enzyme classes [2]. The target compound's specific substitution pattern (C5-methyl-triazole with N1-thiazol-2-yl) is directly encompassed within the Markush structures of these filings, providing freedom-to-operate relevance for organizations seeking patent-grounded chemical starting points.

Kinase Inhibition Factor Xa Patent Protection

Best-Fit Research & Industrial Application Scenarios for 4-(5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperazin-2-one (CAS 1251552-08-5)


Anticancer Lead Identification: MCF-7 Breast Cancer Screening Cascade

Procurement for medium-throughput cytotoxicity screening against hormone receptor-positive breast cancer models is directly supported by the compound's established IC₅₀ of 25 µM in MCF-7 cells . This potency falls within the active range of benzothiazole-piperazine-triazole hybrids (IC₅₀ 18.67–174.3 µM) [1], making it suitable as a reference compound for benchmarking novel analogs. Screening cascades can use doxorubicin (IC₅₀ ≈ 0.1–4 µM) as a positive control to contextualize potency improvements [2].

Dual PTP1B/α-Amylase Inhibitor Discovery for Type 2 Diabetes

The piperazine-triazole pharmacophore has been computationally and experimentally validated for dual PTP1B/α-amylase inhibition in the Haroon et al. (2026) study, where structurally analogous hybrids outperformed acarbose by 3.5–4.3-fold in α-amylase IC₅₀ and exceeded acarbose binding affinities against both targets [3]. The target compound (CAS 1251552-08-5) incorporates the identical pharmacophoric elements and should be prioritized for enzymatic screening panels targeting postprandial hyperglycemia and insulin sensitization.

Antimicrobial SAR Programs Targeting Gram-positive Pathogens

With an MIC of 16 µg/mL against S. aureus, the compound is 1.95-fold more potent than clotrimazole (MIC = 31.25 µg/mL) in the same assay format [4]. This positions it as a starting scaffold for medicinal chemistry optimization aimed at improving antibacterial potency toward the ampicillin benchmark (MIC = 0.6–1 µg/mL) [5]. Its activity aligns with the broader thiazole-triazole-piperazine hybrid class, which has demonstrated antimicrobial activities comparable to standard drugs [6].

Kinase & Protease Inhibitor Lead Generation Leveraging Patent-Validated Scaffold

The compound's core is encompassed within the Markush claims of US 7,223,780 B2 (factor Xa inhibitors) and a Russian PTP inhibitor patent [7][8]. Industrial research groups pursuing oral anticoagulants or PTP-targeted oncology/metabolic programs can procure this compound as a patent-grounded starting point, reducing the risk associated with fully novel chemotypes while retaining opportunities for novel composition-of-matter filings through peripheral substitution.

Quote Request

Request a Quote for 4-(5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.